molecular formula C14H18BrN3O3 B2882768 5-Bromo-2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine CAS No. 2380167-45-1

5-Bromo-2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B2882768
CAS No.: 2380167-45-1
M. Wt: 356.22
InChI Key: IDVBQELYCIXWII-UHFFFAOYSA-N
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Description

5-Bromo-2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a bromopyrimidine moiety, a piperidine ring, and an oxolane group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps, starting with the preparation of the bromopyrimidine intermediate. This intermediate is then reacted with piperidine and oxolane derivatives under specific conditions to form the final compound. Common reagents used in these reactions include bromine, pyrimidine, piperidine, and oxolane, along with catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH levels, and the use of specific solvents to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific molecular targets makes it valuable for investigating cellular processes and mechanisms.

Medicine

In medicine, this compound has potential applications in the development of new therapeutic agents. Its unique structure and reactivity can be harnessed to design drugs with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility allows for the creation of products with tailored properties for various applications.

Mechanism of Action

The mechanism of action of 5-Bromo-2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart from these similar compounds is its combination of a bromopyrimidine moiety, a piperidine ring, and an oxolane group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN3O3/c15-10-8-16-14(17-9-10)21-11-3-5-18(6-4-11)13(19)12-2-1-7-20-12/h8-9,11-12H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVBQELYCIXWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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